Ethyl 2-aminopropanoate hydrochloride, also referred to as (S)-Ethyl 2-aminopropanoate hydrochloride or L-Alanine ethyl ester hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 153.61 g/mol. This compound is derived from the amino acid L-alanine and exists as a hydrochloride salt, which contributes to its solubility and stability in various environments . The structure features an ethyl ester group attached to a central carbon atom that also bears an amino group and a hydrogen atom, making it significant in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and bioactive molecules .
As Ethyl 2-Aminopropanoate Hydrochloride serves primarily as a synthetic intermediate, a specific mechanism of action within biological systems is not applicable.
While Ethyl 2-aminopropanoate hydrochloride does not have a defined mechanism of action within biological systems, it serves as an important synthetic intermediate in the production of compounds that may exhibit biological activity. Its derivatives are often studied for potential applications in pharmaceuticals, particularly in the context of amino acid metabolism and related pathways .
The synthesis of Ethyl 2-aminopropanoate hydrochloride typically involves the esterification of L-alanine with ethanol in the presence of hydrochloric acid. The process can be summarized as follows:
Ethyl 2-aminopropanoate hydrochloride has several applications:
Several compounds share structural similarities with Ethyl 2-aminopropanoate hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-aminopropanoate | Methyl ester form; used in similar synthetic pathways | |
Propyl 2-aminopropanoate | Propyl ester form; exhibits different solubility | |
Butyl 2-aminopropanoate | Larger alkyl chain; affects pharmacokinetics | |
L-Alanine | Parent amino acid; essential for protein synthesis |
Ethyl 2-aminopropanoate hydrochloride stands out due to its unique ethyl ester configuration, which influences its reactivity and solubility compared to other alkyl esters. This specificity allows it to serve distinct roles in synthetic chemistry and pharmaceutical development .
Property | Data |
---|---|
Molecular Formula | C5H12ClNO2 |
Molecular Weight | 153.607 g/mol |
Density | 0.821 g/cm³ |
Melting Point | 85–87 °C |
Boiling Point | 127.8 °C at 760 mmHg |
Flash Point | 3.5 °C |
CAS Number | 617-27-6 |
Ethyl 2-aminopropanoate hydrochloride is a crystalline solid with moderate volatility and a low flash point, indicating flammability under certain conditions.
Papain, a protease enzyme, has been utilized to catalyze the assembly of telechelic polypeptides involving alanine derivatives. The enzyme facilitates peptide bond formation under mild aqueous conditions, enabling the synthesis of polypeptides with controlled chain ends. The mechanism involves nucleophilic attack by amino groups on activated ester intermediates, with papain providing stereoselectivity and regioselectivity in polymer growth. This enzymatic approach offers advantages such as reduced side reactions and environmentally benign conditions compared to traditional chemical synthesis.
Protease enzymes, including papain and other serine proteases, mediate the chain elongation of poly(l-alanine) by catalyzing the condensation of ethyl 2-aminopropanoate hydrochloride monomers. The dynamics of this process depend on enzyme concentration, substrate availability, and reaction time. Optimal conditions result in high molecular weight polypeptides with defined stereochemistry. Enzymatic polymerization proceeds via a step-growth mechanism, where the protease transiently forms an acyl-enzyme intermediate facilitating peptide bond formation.
The polymerization efficiency and product quality are highly influenced by the aqueous buffer system. Studies have shown that buffers with pH values near neutrality to slightly alkaline (pH 7.5–9.5) optimize enzyme activity and stability. For example, buffers containing ammonium chloride and magnesium chloride at specific molarities (e.g., 5 M NH3/NH4Cl and 20 mM MgCl2) have been employed to maintain enzyme conformation and catalytic efficiency during synthesis. Additionally, phosphate buffers at pH 8.5 have been used effectively in related enzymatic amination reactions, ensuring high conversion rates and stereoselectivity.
A typical chemoenzymatic synthesis protocol involves:
Parameter | Condition |
---|---|
Enzyme | Papain or EDDS lyase |
Enzyme Concentration | 0.01–0.05 mol% relative to substrate |
Buffer Composition | 5 M NH3/NH4Cl, 20 mM MgCl2, pH 9.5 (papain) / 20 mM NaH2PO4-NaOH, pH 8.5 (EDDS lyase) |
Temperature | Room temperature (approx. 25 °C) |
Reaction Time | 24–48 hours |
Post-reaction Treatment | Heating at 70 °C for 10 min |
Purification Method | Ion-exchange chromatography |
Ethyl 2-aminopropanoate hydrochloride features an ethyl ester functional group attached to the 2-aminopropanoic acid backbone, with the hydrochloride salt stabilizing the amino group. The compound exists as a racemic mixture (DL-form) and can be characterized by spectroscopic methods such as ^1H NMR to monitor enzymatic reaction progress and product purity.
^1H NMR spectroscopy is employed to compare substrate and product signals, enabling quantification of conversion yields and stereoselectivity. The enzymatic reaction progress can be followed by the disappearance of substrate resonances and emergence of product peaks, facilitating optimization of reaction parameters.
Ethyl 2-aminopropanoate hydrochloride derivatives synthesized via chemoenzymatic methods serve as key intermediates in the production of bioactive peptides and pharmaceutical agents. The enzymatic approach allows for stereoselective synthesis of unnatural amino acids and polypeptides, which are valuable in drug development and biomaterials engineering.
[Insert schematic diagram illustrating the enzymatic formation of peptide bonds between ethyl 2-aminopropanoate hydrochloride monomers catalyzed by papain.]
[Insert flowchart depicting the filtration, acidification, column loading, washing, and elution steps for product purification.]
The MM-PBSA method calculates binding free energies by combining molecular mechanics energy terms with implicit solvation models. A critical validation study compared the one-average (1A-MM/PBSA) and three-average (3A-MM/PBSA) approaches, which differ in their sampling strategies. The 1A-MM/PBSA method, which derives free receptor and ligand ensembles from a single complex simulation, achieves superior precision (standard error ≈1 kJ/mol) compared to 3A-MM/PBSA, which requires separate simulations for the complex, ligand, and receptor (standard error ≈14 kJ/mol) [1]. This precision advantage arises from error cancellation in the 1A approach, though it may neglect conformational changes during binding.
Comparative analyses of MM-PBSA against experimental data for avidin and factor Xa systems revealed a mean absolute deviation (MAD) of 4.2–6.8 kJ/mol when using the Poisson-Boltzmann solvation model [1]. However, the method’s performance varies with system-specific factors, such as dielectric constant selection and entropy estimation. For example, omitting the entropy term reduces computational cost but introduces errors of 10–30 kJ/mol in absolute binding affinities [3].
Table 1: Performance Comparison of MM-PBSA and Thermodynamic Integration
Metric | MM-PBSA (1A) | Thermodynamic Integration |
---|---|---|
Average Error (kcal/mol) | 1.18 | 1.53 |
Computational Cost | Low | High |
System Dependence | Moderate | Low |
Entropy Consideration | Optional | Mandatory |
Validation studies emphasize the importance of running multiple short simulations (20–50 replicas) to achieve statistically converged results, as single long trajectories underestimate uncertainties [1] [3].
Thermodynamic Integration (TI) provides rigorous binding free energy predictions by numerically integrating the Hamiltonian’s dependence on a coupling parameter. In alanine scanning mutagenesis, TI calculates the ΔΔGbind between wild-type and mutant systems using a series of intermediate states. For example, a study on three protein complexes reported a MAD of 0.80 kcal/mol relative to experimental data, with 80% accuracy in identifying hot-spot residues (ΔΔGbind >2.0 kcal/mol) [5].
Key steps in TI protocols include:
Table 2: Thermodynamic Integration Parameters for Alanine Scanning
Parameter | Value/Range |
---|---|
λ Windows | 10–20 |
Simulation Time/Window | 1–2 ns |
Dielectric Constant | 2–4 (protein-dependent) |
Force Field | AMBER/CHARMM |
While TI achieves higher accuracy than MM-PBSA in systems with strong electrostatic contributions (e.g., charged ligands), its computational cost is 5–10× higher due to the need for explicit solvent simulations [2] [5]. Hybrid approaches, such as combining TI with generalized Born solvation, reduce costs by 40% without significant accuracy loss [5].
Machine learning (ML) models are increasingly applied to predict ΔΔGbind values and prioritize residues for experimental mutagenesis. Supervised learning algorithms, such as random forests and gradient-boosted trees, train on datasets combining structural features (e.g., solvent-accessible surface area, hydrogen bonds) and experimental ΔΔGbind measurements. For instance, models trained on 300 alanine mutations achieved a cross-validated R² of 0.72, outperforming MM-PBSA in speed (milliseconds vs. hours per mutation) [6].
Challenges in ML applications include:
Despite these limitations, ML-driven virtual screening reduces experimental workload by 60–80% in epitope mapping studies [6]. Future integration with MM-PBSA/TI datasets may enhance predictive power for atypical binding geometries.
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